Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate
Overview
Description
Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate typically involves the reaction of hexafluoroacetone with phenylamine, followed by the introduction of ethyl carbamate. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions include various fluorinated amines, alcohols, and carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein binding assays.
Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and polymers.
Mechanism of Action
The mechanism of action of Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate involves its interaction with various molecular targets. The fluorine atoms enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound’s high stability and reactivity also contribute to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with comparable properties.
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]carbamate: A structurally related carbamate with similar applications.
Uniqueness
Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate is unique due to its specific combination of fluorine atoms and phenylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
ethyl N-(2-anilino-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O2/c1-2-22-9(21)20-10(11(13,14)15,12(16,17)18)19-8-6-4-3-5-7-8/h3-7,19H,2H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVRQHOKHPHQPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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